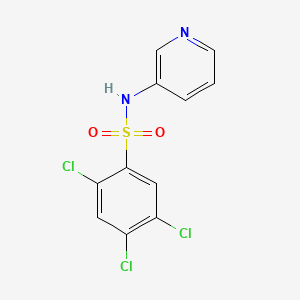
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as DBPBI, and it has a unique structure that makes it an ideal candidate for scientific research. In We will also discuss future directions for research on this compound.
作用機序
The mechanism of action of DBPBI is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules. DBPBI has been shown to bind to DNA, and it may also interact with proteins and other biomolecules. The exact mechanism of action of DBPBI is an area of active research, and further studies are needed to fully understand the compound's biological effects.
Biochemical and Physiological Effects:
DBPBI has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DBPBI can inhibit the growth of cancer cells by inducing apoptosis. DBPBI has also been shown to have anti-inflammatory effects, and it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, DBPBI has been shown to have antimicrobial properties, and it may be useful in the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using DBPBI in lab experiments is its unique structure, which makes it an ideal candidate for scientific research. DBPBI has also been shown to have excellent stability, which makes it easy to handle and store. However, there are also some limitations to using DBPBI in lab experiments. For example, the compound has limited solubility in some solvents, which can make it difficult to work with. In addition, DBPBI is relatively expensive, which can limit its use in some research projects.
将来の方向性
There are many potential future directions for research on DBPBI. One area of interest is in the development of new organic electronic devices, such as OFETs and solar cells. DBPBI may also be useful in the development of new drugs for the treatment of cancer, inflammatory diseases, and infections. Further studies are needed to fully understand the mechanism of action of DBPBI and to explore its potential applications in various fields of science.
Conclusion:
In conclusion, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-benzimidazole is a unique chemical compound that has been extensively studied for its potential applications in various fields of science. The synthesis method has been optimized to produce high yields of DBPBI with a purity of over 99%. DBPBI has been shown to have excellent charge transport properties, making it an ideal candidate for use in organic electronics. The exact mechanism of action of DBPBI is an area of active research, and further studies are needed to fully understand the compound's biological effects. There are many potential future directions for research on DBPBI, including the development of new electronic devices and drugs for the treatment of various diseases.
合成法
The synthesis of DBPBI involves the reaction of 1,5-diaminopentane with 1,5-diformylpentane in the presence of an acid catalyst. The reaction produces DBPBI as a white crystalline solid, which can be purified by recrystallization. This method of synthesis has been optimized to produce high yields of DBPBI with a purity of over 99%.
科学的研究の応用
DBPBI has been studied extensively for its potential applications in various fields of science. One of the most promising applications of DBPBI is in the field of organic electronics. DBPBI has been shown to have excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs). DBPBI has also been studied for its potential use in solar cells, where it can be used as a sensitizer to improve the efficiency of the cell.
特性
IUPAC Name |
1,5-bis(benzimidazol-1-yl)pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(22-12-20-14-6-1-3-8-16(14)22)10-5-11-19(25)23-13-21-15-7-2-4-9-17(15)23/h1-4,6-9,12-13H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQAFGVQOMPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)CCCC(=O)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5774973.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)


![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)



![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)
![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
